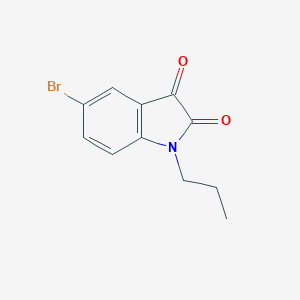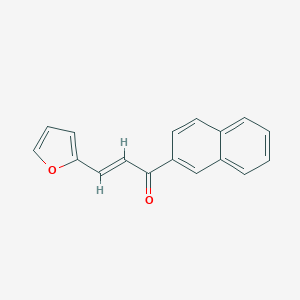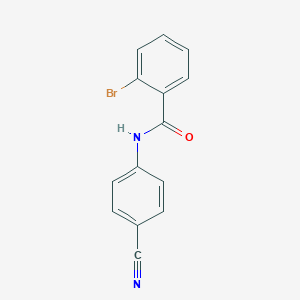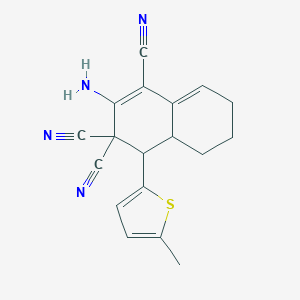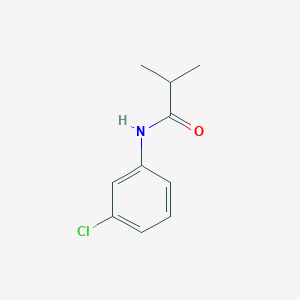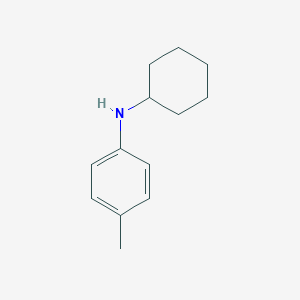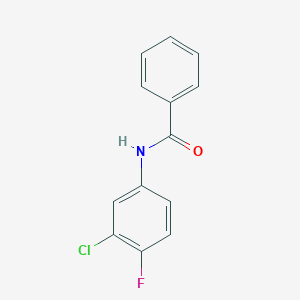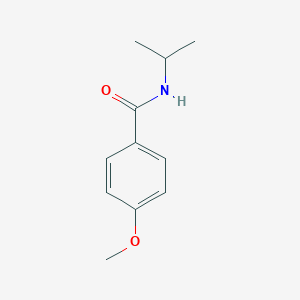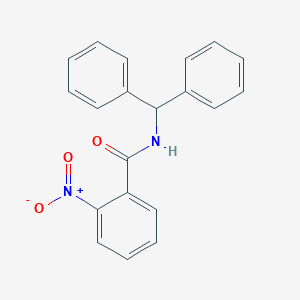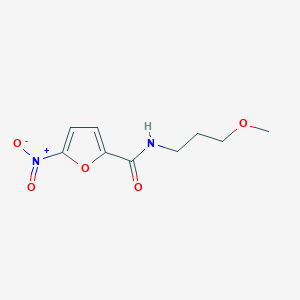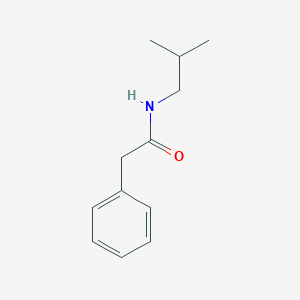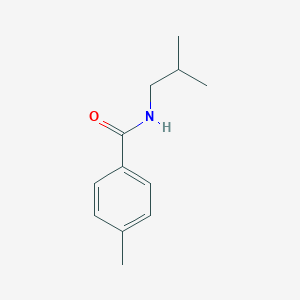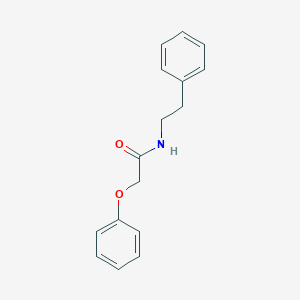
2-phenoxy-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(2-phenylethyl)acetamide, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s to enhance cognitive function and improve physical performance. Phenylpiracetam has been shown to have a wide range of effects on the brain, including improving memory, concentration, and learning ability.
Mechanism Of Action
The exact mechanism of action of 2-phenoxy-N-(2-phenylethyl)acetamidetam is not fully understood. However, it is believed to work by enhancing the activity of neurotransmitters in the brain, such as acetylcholine and dopamine. It may also increase blood flow and oxygenation to the brain, which can improve cognitive function. 2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical And Physiological Effects
2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain. It may also increase blood flow and oxygenation to the brain, which can improve cognitive function. 2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages And Limitations For Lab Experiments
2-phenoxy-N-(2-phenylethyl)acetamidetam has several advantages for lab experiments. It is relatively easy to synthesize and has a high potency, which makes it a useful tool for studying cognitive function and neurological disorders. However, 2-phenoxy-N-(2-phenylethyl)acetamidetam has several limitations for lab experiments. It has a short half-life and may require multiple dosages to achieve a desired effect. Additionally, 2-phenoxy-N-(2-phenylethyl)acetamidetam may have side effects, such as insomnia and anxiety, which may interfere with experimental results.
Future Directions
There are several future directions for research on 2-phenoxy-N-(2-phenylethyl)acetamidetam. One area of research is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its effects on physical performance, including endurance and resistance to fatigue. Additionally, further studies are needed to fully understand the mechanism of action of 2-phenoxy-N-(2-phenylethyl)acetamidetam and to identify any potential side effects or safety concerns.
Synthesis Methods
2-phenoxy-N-(2-phenylethyl)acetamidetam is synthesized from Piracetam, which is a well-known nootropic drug. Piracetam is modified by adding a phenyl group to the molecule, which enhances its potency and bioavailability. The synthesis method involves several steps, including the reaction of 2-oxo-pyrrolidine with bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified using column chromatography.
Scientific Research Applications
2-phenoxy-N-(2-phenylethyl)acetamidetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning ability in animal and human studies. 2-phenoxy-N-(2-phenylethyl)acetamidetam has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its effects on physical performance, including endurance and resistance to fatigue.
properties
CAS RN |
18861-16-0 |
|---|---|
Product Name |
2-phenoxy-N-(2-phenylethyl)acetamide |
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-phenoxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
InChI Key |
GDCVHJQWGCHXEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Other CAS RN |
18861-16-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



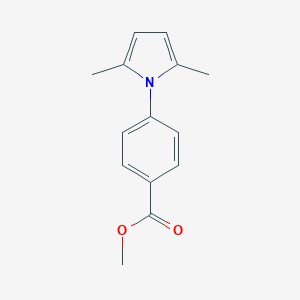
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
